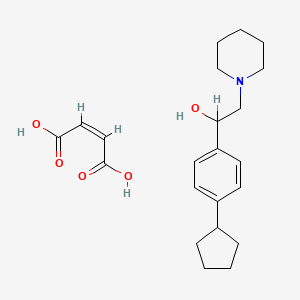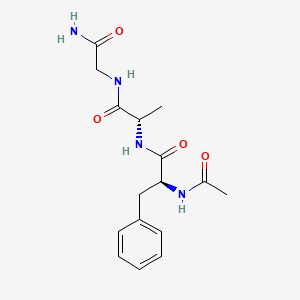
N-Acetyl-L-phenylalanyl-L-alanylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanyl-L-alanylglycinamide is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of three amino acids: phenylalanine, alanine, and glycine, with an acetyl group attached to the phenylalanine residue. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-L-alanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of glycine is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanine, is coupled to the deprotected glycine using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of phenylalanine.
Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride to form this compound.
Cleavage: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions allows for efficient production of the compound.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanyl-L-alanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine, alanine, and phenylalanine.
Oxidation: Hydroxylated phenylalanine derivatives.
Substitution: Peptides with different acyl groups.
科学研究应用
N-Acetyl-L-phenylalanyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based therapeutics.
Industry: The compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex peptides.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanyl-L-alanylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in these interactions. The compound can modulate the activity of enzymes by acting as a substrate or inhibitor, influencing various biochemical pathways. Additionally, its structure allows it to bind to specific receptors, triggering downstream signaling events.
相似化合物的比较
N-Acetyl-L-phenylalanyl-L-alanylglycinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: This compound lacks the additional alanine and glycine residues, making it less complex and with different biochemical properties.
L-Phenylalanyl-L-alanylglycinamide: This compound lacks the acetyl group, which affects its interaction with molecular targets and its stability.
N-Acetyl-L-alanylglycinamide: This compound lacks the phenylalanine residue, altering its hydrophobicity and interaction with aromatic residues in proteins.
属性
CAS 编号 |
85338-70-1 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(15(23)18-9-14(17)22)19-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,23)(H,19,24)(H,20,21)/t10-,13-/m0/s1 |
InChI 键 |
IXKNSVYLNJIWIT-GWCFXTLKSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
规范 SMILES |
CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
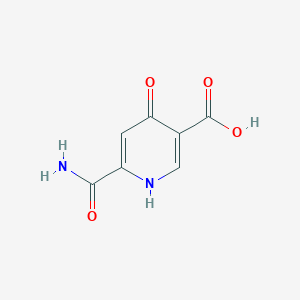
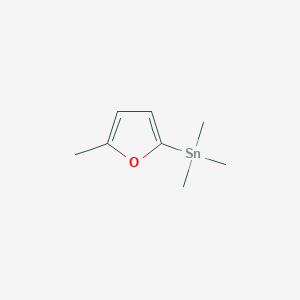
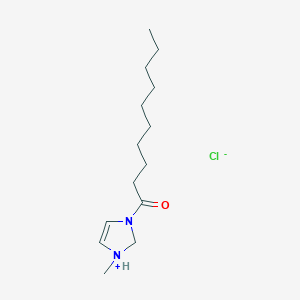
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)

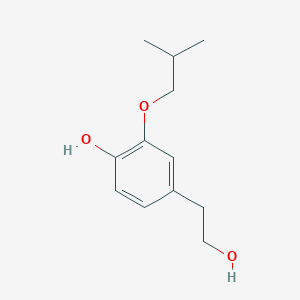
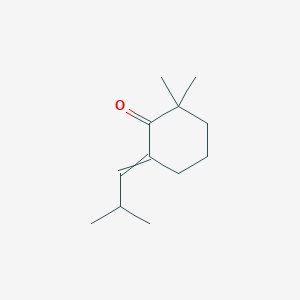
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
